N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide
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Overview
Description
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide is a synthetic organic compound notable for its diverse array of chemical properties and potential applications. This compound belongs to a category of substances that often find relevance in various fields such as organic chemistry, pharmacology, and materials science due to their unique structural and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide typically involves a multi-step organic synthesis process:
Formation of the Benzothiazole Moiety: : The initial step generally involves the construction of the benzothiazole ring, which can be achieved via a condensation reaction between 2-aminobenzenethiol and a carbonyl-containing compound such as acetone under acidic or basic conditions.
Functionalization of the Pyrrolidine Ring: : The next phase involves the introduction of the pyrrolidine ring. This is often carried out through the cyclization of appropriate intermediates, sometimes employing a pyrrole precursor and suitable reagents for ring closure.
Sulfonamide Formation: : Finally, the methanesulfonamide group is introduced. This is commonly done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine, which facilitates nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions and catalysts to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the isopropyl group attached to the benzothiazole ring. Common oxidizing agents like potassium permanganate or chromium trioxide can facilitate this process.
Reduction: : The reduction of the benzothiazole ring or the pyrrolidine nitrogen may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide can undergo substitution reactions, particularly nucleophilic substitutions at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substituents for Reactions: : Methanesulfonyl chloride, various nucleophiles
Major Products
Oxidation products involving hydroxylated derivatives
Reduction products leading to simpler amine derivatives
Substituted sulfonamides with various functional groups
Scientific Research Applications
Chemistry
This compound serves as a significant building block in organic synthesis, aiding in the creation of more complex molecules for further research and development. Its unique structure allows it to be used in the design of new materials with specific properties.
Biology
In biological research, the compound is explored for its interactions with various biomolecules. Studies often focus on its binding affinity to proteins and its potential as a pharmacological agent.
Medicine
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide has shown potential as a lead compound in the development of new drugs. Its structural features allow it to be modified to enhance its biological activity and specificity.
Industry
Industrially, the compound is investigated for its applications in the development of new materials, including polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and pyrrolidine moieties are critical for binding to these targets, while the sulfonamide group enhances the compound's solubility and bioavailability. Pathways often involve inhibition or modulation of specific enzymatic activities or receptor-mediated signaling.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide stands out due to its specific combination of a benzothiazole ring and a pyrrolidine moiety linked by a sulfonamide group. This unique arrangement imparts distinct chemical and biological properties.
Similar Compounds
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanesulfonamide: : A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
N-ethyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}ethanesulfonamide: : Varies by having an ethyl group instead of a methyl group on the sulfonamide.
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzoxazol-2-yl]pyrrolidin-3-yl}methanesulfonamide: : Features a benzoxazole ring in place of the benzothiazole ring.
Each of these compounds shares core structural elements but differs in ways that could significantly impact their chemical behavior and biological activity.
Properties
IUPAC Name |
N-methyl-N-[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-11(2)13-6-5-7-14-15(13)17-16(22-14)19-9-8-12(10-19)18(3)23(4,20)21/h5-7,11-12H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXSTNIPJAMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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